Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-4-ethyl-2-methylbenzene
1-Bromo-4-ethyl-2-methylbenzene is a substituted aromatic hydrocarbon belonging to the class of organobromine compounds.[1] Its structure, featuring a benzene ring functionalized with bromine, ethyl, and methyl groups at specific positions, makes it a valuable and versatile intermediate in organic synthesis. While not as commonly cited as simpler aryl halides, its unique substitution pattern offers steric and electronic properties that are of significant interest to researchers in medicinal chemistry, materials science, and process development. The presence of the bromine atom provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, grounding theoretical principles in practical application.
Physicochemical and Structural Properties
The fundamental properties of 1-Bromo-4-ethyl-2-methylbenzene dictate its handling, reactivity, and analytical characterization. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 90560-90-0 | [1][4] |
| Molecular Formula | C₉H₁₁Br | [1][4] |
| Molecular Weight | 199.09 g/mol | [1] |
| IUPAC Name | 1-bromo-4-ethyl-2-methylbenzene | [1] |
| Synonyms | 4-Bromo-3-methyl-ethylbenzene | [4] |
| Canonical SMILES | CCC1=CC(=C(C=C1)Br)C | [1] |
| InChI Key | XBGBBRDQTBGMBC-UHFFFAOYSA-N | [1][4] |
| Purity | Typically ≥96% | [4] |
Core Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-4-ethyl-2-methylbenzene is primarily derived from the reactivity of the carbon-bromine (C-Br) bond. This bond serves as a key site for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] 1-Bromo-4-ethyl-2-methylbenzene is an excellent substrate for this reaction, allowing for the synthesis of substituted biaryl compounds—a motif prevalent in pharmaceuticals and advanced materials.[3][6]
Mechanistic Rationale: The catalytic cycle, a self-validating system, is initiated by a Pd(0) species.[3]
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Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-Bromo-4-ethyl-2-methylbenzene. This is often the rate-determining step and results in a Pd(II) complex.[3] The choice of phosphine ligands on the palladium catalyst is critical; electron-rich and bulky ligands can accelerate this step.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from an activated organoboron species (such as a phenylboronic acid) is transferred to the palladium center, displacing the halide.[3][7] The base is crucial as it activates the boronic acid, rendering it more nucleophilic and facilitating the ligand exchange.[3]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
Treating 1-Bromo-4-ethyl-2-methylbenzene with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) leads to the formation of a Grignard reagent.[8][9] This reaction transforms the electrophilic carbon attached to the bromine into a highly nucleophilic carbanion, a reversal of polarity known as "umpolung".[9]
Causality in Protocol:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including traces of water, which would quench the reagent and halt the desired reaction.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[9] Small amounts of iodine or 1,2-dibromoethane are often added to activate the surface, exposing fresh magnesium to the aryl halide.[8][9]
The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new C-C bonds.[10][11]
Caption: General workflow for Grignard reagent formation and reaction.
Applications in Drug Discovery and Development
Aryl halides like 1-Bromo-4-ethyl-2-methylbenzene are crucial starting materials in drug discovery.[2] The introduction of bromine into a molecule can serve several purposes, from acting as a synthetic handle to directly influencing the pharmacological properties of a compound.[12] By employing the cross-coupling and organometallic reactions described above, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The 4-ethyl-2-methylphenyl moiety can be incorporated into larger scaffolds to probe steric and hydrophobic interactions within a biological target's binding pocket, potentially enhancing potency or selectivity. While direct applications of this specific isomer are not broadly published, its utility is inferred from the widespread use of similar building blocks in the synthesis of pharmaceuticals.[2][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for the coupling of 1-Bromo-4-ethyl-2-methylbenzene with phenylboronic acid.
Materials:
-
1-Bromo-4-ethyl-2-methylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-Bromo-4-ethyl-2-methylbenzene, phenylboronic acid, and potassium carbonate.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.[14]
-
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Rationale: This solvent system ensures that both the organic-soluble starting materials and the inorganic base are sufficiently dissolved to facilitate the reaction.
-
-
Catalyst Preparation & Addition: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of toluene. Add this catalyst solution to the main reaction flask.
-
Rationale: Palladium(II) acetate is pre-catalyst that is reduced to the active Pd(0) species in the reaction mixture. Triphenylphosphine serves as a supporting ligand, stabilizing the palladium catalyst.[14]
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine (saturated NaCl solution).
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final biaryl product.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Bromo-4-ethyl-2-methylbenzene is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Bromo-4-ethyl-2-methylbenzene stands as a synthetically useful building block for researchers engaged in the chemical sciences. Its true potential is unlocked through a firm understanding of its core reactivity, particularly in modern palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. By leveraging these transformations, scientists can efficiently construct complex molecules with tailored properties, driving innovation in drug discovery, materials science, and beyond. This guide provides the foundational knowledge and practical insights necessary to effectively incorporate this versatile compound into advanced synthetic programs.
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